4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-4-14-25(15-5-2)31(27,28)17-12-10-16(11-13-17)21(26)24-22-23-20-18(29-6-3)8-7-9-19(20)30-22/h4-5,7-13H,1-2,6,14-15H2,3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZJZEOMLSJKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl intermediate This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to form the benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfamoyl Group
Key differences in sulfamoyl substituents and their implications:
Key Observations :
Benzothiazole/Thiazole Modifications
Substituent Position and Electronic Effects
- 4-Ethoxybenzo[d]thiazole (Target): The para-ethoxy group on the benzothiazole ring may optimize π-π stacking or hydrogen bonding in biological targets.
- Non-benzo-fused thiazole (): Simpler thiazole rings lack the aromatic extension, reducing planar surface area for target interactions.
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic derivative that belongs to the class of benzothiazole-containing compounds. These compounds have garnered attention for their diverse biological activities, including antitumor, antimicrobial, and antifungal properties. This article reviews the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzamide moiety linked to a benzothiazole unit, which is known for enhancing biological activity through various mechanisms.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.
Table 1: Antitumor Activity of Related Benzothiazole Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 | Induction of apoptosis |
| Compound B | HCC827 (Lung) | 5.13 | Cell cycle arrest |
| Compound C | NCI-H358 (Lung) | 0.85 | Inhibition of DNA synthesis |
These findings suggest that the structural features of benzothiazole derivatives contribute significantly to their efficacy against tumor cells.
Antimicrobial Activity
In addition to antitumor properties, the compound has shown promising antimicrobial activity. A study evaluated various benzothiazole derivatives against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound ID | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents.
Case Studies
- Case Study on Antitumor Activity : A recent in vitro study investigated the effects of a related compound on lung cancer cell lines using MTS cytotoxicity assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately µM for the HCC827 cell line.
- Case Study on Antimicrobial Activity : Another study assessed the antimicrobial properties of various benzothiazole derivatives using broth microdilution methods. Compounds were tested against E. coli and S. aureus, revealing that some derivatives had potent antibacterial effects with MIC values lower than traditional treatments.
The biological activities of benzothiazole derivatives are attributed to several mechanisms:
- DNA Interaction : Many compounds bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cellular metabolism and proliferation.
- Apoptosis Induction : Certain compounds can trigger programmed cell death in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
